5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a 1H-indazol-3-yl group, a piperidin-4-yl group, and a 1,2,4-triazol-3-one group. Compounds with these features often exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and π-π stacking .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and various types of cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor. The compound’s solubility, stability, and reactivity would also be influenced by its functional groups .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazol-3-one, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial effectiveness, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).
Molecular Docking and Stability Studies
Molecular docking and stability studies of benzimidazole derivatives bearing 1,2,4-triazole have elucidated their potential anti-cancer properties. Through density functional theory and molecular docking, the most stable states of these structures were identified, highlighting their interactions within the EGFR binding pocket and their potential anti-cancer activity (Karayel, 2021).
Synthesis and Medicinal Chemistry
The piperazine-1-yl-1H-indazole derivatives, including compounds with structural features akin to the queried chemical, play a significant role in medicinal chemistry. Their efficient synthesis and the docking studies presented showcase their relevance in drug discovery processes (Balaraju et al., 2019).
Crystal Structure and Molecular Interactions
Studies on biologically active derivatives of 1,2,4-triazoles have led to the synthesis and structural characterization of compounds with piperidinyl-methyl groups, demonstrating the importance of intermolecular interactions in molecular packing. This research provides insight into the structural features that could influence the activity of similar compounds (Shukla et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-7-9-17(10-8-15)29-21(24-25-23(29)31)16-11-13-28(14-12-16)22(30)20-18-5-3-4-6-19(18)27(2)26-20/h3-10,16H,11-14H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIALTURLNRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=NN(C5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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